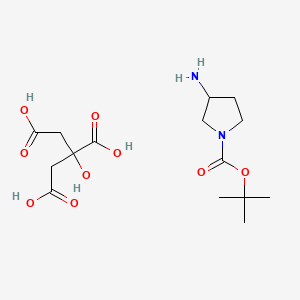

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is a complex organic compound with a molecular weight of 378.38 g/mol. It is known for its multifaceted applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps, starting with the reaction of 3-aminopyrrolidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This is followed by the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with the resulting compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production process is scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : Conversion of the amine group to a nitro group.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Amine derivatives.

Substitution: : Various esters and amides.

Aplicaciones Científicas De Investigación

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is extensively used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications in medicinal chemistry include the development of new drugs targeting various diseases.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is unique due to its complex structure and multifunctional properties. Similar compounds include tert-butyl 3-aminopiperidine-1-carboxylate and 2-hydroxypropane-1,2,3-tricarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and applications.

Actividad Biológica

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H26N2O9

- Molecular Weight : 378.37 g/mol

- CAS Number : 1310278-53-5

The biological activity of this compound can be attributed to its structural components that allow for interactions with various biological targets:

- Pyrrolidine Ring : The pyrrolidine structure facilitates binding to receptors and enzymes.

- Carboxylate Groups : These groups can form ionic interactions with positively charged residues in proteins, enhancing binding affinity.

- Hydroxy Group : The presence of hydroxyl groups allows for hydrogen bonding, which may stabilize interactions with biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds possess antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Neuroprotective Effects : Some research suggests that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that tert-butyl 3-aminopyrrolidine-1-carboxylate could have therapeutic effects in inflammatory conditions.

Research Findings

A review of relevant literature reveals several key studies exploring the biological activity of this compound:

Case Studies

Several case studies illustrate the compound's potential applications:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including tert-butyl 3-aminopyrrolidine-1-carboxylate. Results indicated a significant reduction in bacterial growth in vitro.

-

Neuroprotective Mechanism Investigation :

- Research involving neuronal cell lines treated with tert-butyl 3-aminopyrrolidine showed a decrease in markers of oxidative stress, suggesting a protective mechanism against neurodegeneration.

-

Inflammation Model Studies :

- In vivo models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers compared to controls, supporting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

tert-butyl 3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUMDLIQNLTSLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704138 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310278-53-5 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.